T-1101 (tosylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-1101 (tosylate) is a novel small molecule and a first-in-class oral agent for the treatment of cancer . It is being developed as a potential anti-cancer therapeutic by Taivex Therapeutics Corporation . T-1101 (tosylate) has shown potent anti-cancer effects in numerous human cancer cell lines . In addition, oral administration of T-1101 (tosylate) has shown tumor growth inhibition in different mouse xenograft models of human cancers .

Applications De Recherche Scientifique

Cancer Therapy Applications

- T-1101 (tosylate), also known as 9j tosylate or TAI-95, has been identified as a first-in-class oral clinical candidate for Hec1 inhibition, offering potential in cancer therapy. Hec1 (Highly expressed in cancer 1) plays a crucial role in mitosis and is linked to cancer formation, progression, and survival. T-1101 (tosylate) exhibits potent in vitro antiproliferative activity and has shown promise in antitumor activity in mice bearing human tumor xenografts of liver and breast cancer. Its combination with other cancer drugs like sorafenib, doxorubicin, paclitaxel, and topotecan has resulted in synergistic effects. This compound is notable for its cancer specificity, target specificity, and cardiac safety, and is currently in phase I clinical trials as an orally administered drug for cancer therapy (Chuang et al., 2020).

Chemical Research and Applications

- Methanesulfonate and p-toluenesulfonate (tosylate) salts, including those similar to T-1101 (tosylate), have been studied for their use as novel low-cost ionic liquids. These salts are of interest in "Green" synthesis due to their stability, cost advantage, and electrochemical properties. Some of these salts exhibit multiple crystalline phases below their melting points, indicating potential for plastic crystal behavior (Golding et al., 2002).

Other Applications

- T-1101 (tosylate) has been referenced in various scientific contexts, including as part of a novel ligand-directed tosyl chemistry. This chemistry allows for modifying native proteins with high specificity in various biological settings, ranging from in vitro to in vivo. The ligand-directed tosyl (LDT) chemistry has been applied for chemically labeling proteins in living cells, tissues, and mice, and for constructing biosensors directly inside cells without genetic engineering (Tsukiji & Hamachi, 2014).

Mécanisme D'action

Safety and Hazards

T-1101 (tosylate) is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, T-1101 (tosylate) was rapidly absorbed and tolerated at current dose levels .

Orientations Futures

T-1101 (tosylate) is currently being studied in phase I clinical trials to evaluate its safety and tolerability . The intention of the ongoing program is to enable patients who continue to receive clinical benefit from T-1101 (tosylate) to continue receiving it at the discretion of the principal investigators and Taivex Therapeutics Corporation .

Propriétés

IUPAC Name |

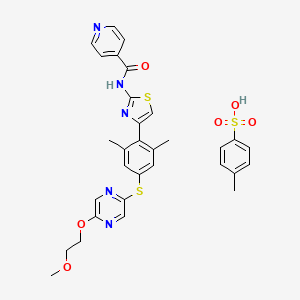

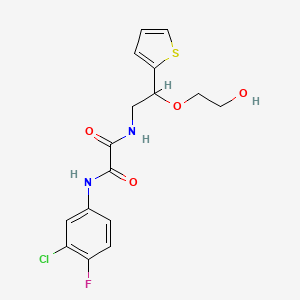

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWEAVKLYQREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-((5-(2-Methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)